molecular formula C25H21FN2O3S B4140651 ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate

ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate

Cat. No.: B4140651
M. Wt: 448.5 g/mol
InChI Key: ZUCGBBVKTIUPGD-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a cyano group, and a fluorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyano Group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide under controlled conditions.

    Attachment of the Fluorobenzoyl Group: This can be done through an acylation reaction using 4-fluorobenzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorobenzoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
  • Ethyl 2-[(4-fluorobenzoyl)amino]benzoate
  • Ethyl 4-[(2-fluorobenzoyl)amino]benzoate

Uniqueness

Ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c1-2-31-24(30)21-19-12-13-25(15-27,17-6-4-3-5-7-17)14-20(19)32-23(21)28-22(29)16-8-10-18(26)11-9-16/h3-11H,2,12-14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGBBVKTIUPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)(C#N)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Reactant of Route 3
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Reactant of Route 5
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate
Reactant of Route 6
ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate

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